molecular formula C12H13NO3 B2541575 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 19824-25-0

5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2541575
CAS No.: 19824-25-0
M. Wt: 219.24
InChI Key: NKKFVMSSWWSCJN-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biochemical and physiological processes. For example, indole derivatives can act as inhibitors of specific enzymes or as ligands for certain receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

Properties

IUPAC Name

5-ethoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-9-4-5-10-8(6-9)7-11(12(14)15)13(10)2/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKFVMSSWWSCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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